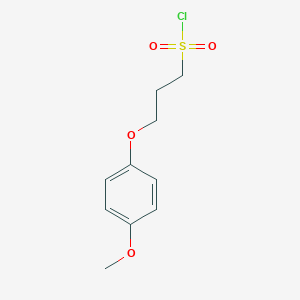

3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride

Description

Properties

IUPAC Name |

3-(4-methoxyphenoxy)propane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO4S/c1-14-9-3-5-10(6-4-9)15-7-2-8-16(11,12)13/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZBQBXKJZWBBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408720 | |

| Record name | 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118943-25-2 | |

| Record name | 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Methoxyphenoxy)propane sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride, with the CAS number 118943-25-2, is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and organic synthesis.[1] Its structure, incorporating a reactive sulfonyl chloride moiety and a methoxy-substituted phenoxy group, positions it as a valuable building block or "scaffold" for the synthesis of diverse molecular architectures.[2] This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, its reactivity, and its applications, particularly in the construction of sulfonamide libraries for drug discovery.

Physicochemical and Safety Profile

A summary of the key properties and safety information for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 118943-25-2 | |

| Molecular Formula | C₁₀H₁₃ClO₄S | [2] |

| Molecular Weight | 264.73 g/mol | [2] |

| Melting Point | 45-46.7 °C | |

| Appearance | Solid | |

| Synonyms | 3-(4-methoxyphenoxy)propane-1-sulfonyl Chloride, 1-Propanesulfonylchloride,3-(4-methoxyphenoxy)- | |

| GHS Pictogram | ||

| Signal Word | Danger | |

| Hazard Statement | H314: Causes severe skin burns and eye damage |

Synthesis of this compound

Step 1: Synthesis of 3-(4-Methoxyphenoxy)-1-propanethiol

The first step involves the formation of the ether bond between 4-methoxyphenol and a suitable three-carbon building block, such as 3-chloro-1-propanethiol.

-

Reaction: 4-methoxyphenol + 3-chloro-1-propanethiol → 3-(4-Methoxyphenoxy)-1-propanethiol

-

Causality: The Williamson ether synthesis is a reliable method for forming aryl ethers. The phenoxide, generated in situ by a base like sodium hydroxide, acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the chloride.

Step 2: Oxidative Chlorination to the Sulfonyl Chloride

The resulting thiol can then be converted to the desired sulfonyl chloride through an oxidative chlorination reaction.

-

Reaction: 3-(4-Methoxyphenoxy)-1-propanethiol + Cl₂, H₂O → this compound

-

Causality: The thiol is oxidized by chlorine in an aqueous medium. This is a standard and effective method for the preparation of sulfonyl chlorides from thiols.

Below is a diagram illustrating this proposed synthetic workflow.

Caption: Proposed two-step synthesis of the target compound.

Reactivity and Applications in Medicinal Chemistry

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.

Sulfonamide Synthesis: A Gateway to Chemical Diversity

The formation of sulfonamides is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a large number of approved drugs. The reaction of this compound with an amine library allows for the rapid generation of a diverse set of molecules for biological screening.

-

General Reaction: this compound + R-NH₂ → N-substituted-3-(4-methoxyphenoxy)-1-propanesulfonamide

-

Causality: The lone pair of the amine nitrogen acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to quench the HCl byproduct.

The diagram below illustrates the general reaction for sulfonamide formation.

Caption: General workflow for sulfonamide synthesis.

Experimental Protocol: Representative Sulfonamide Synthesis

The following is a representative, self-validating protocol for the synthesis of a sulfonamide using this compound and a generic primary amine.

-

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.1 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (anhydrous)

-

1M HCl (aqueous)

-

Saturated NaCl solution (brine)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve this compound and the primary amine in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triethylamine dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Spectroscopic Characterization

Experimental spectroscopic data (NMR, IR, etc.) for this compound are not widely available in public databases. Researchers who synthesize or acquire this compound should perform their own analytical characterization to confirm its identity and purity. Predicted mass spectrometry data for various adducts can be found on databases such as PubChem.[3]

Conclusion

This compound is a valuable and versatile reagent for drug discovery and organic synthesis. Its ability to readily form sulfonamides makes it an ideal scaffold for the creation of compound libraries for high-throughput screening. While detailed synthetic and analytical data in the public domain is limited, its synthesis and reactivity can be reliably predicted from fundamental principles of organic chemistry, enabling its effective use in the laboratory.

References

-

PubChem. (n.d.). 3-(4-methoxyphenoxy)propane-1-sulfonyl chloride. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(4-methoxyphenoxy)propane-1-sulfonyl chloride (C10H13ClO4S). Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]

Sources

3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride molecular weight

An In-Depth Technical Guide to 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a key intermediate in synthetic organic chemistry and drug discovery. The document details its fundamental physicochemical properties, core reactivity, applications, and established protocols for its characterization and safe handling. With a focus on scientific integrity, this guide is intended for researchers, chemists, and drug development professionals who utilize reactive building blocks to construct complex molecular architectures. The molecular weight of this compound is a foundational parameter, determined to be 264.73 g/mol .

Core Physicochemical & Structural Properties

This compound, identified by the CAS Number 118943-25-2, is a bifunctional organic compound that serves as a valuable scaffold in synthetic applications[1]. Its structure incorporates a reactive sulfonyl chloride moiety and a stable methoxyphenoxy group, offering a versatile platform for chemical modification.

Key Properties Summary

The fundamental properties of this reagent are summarized below, compiled from authoritative chemical supplier data.

| Property | Value | Source(s) |

| Molecular Weight | 264.73 g/mol | |

| Molecular Formula | C₁₀H₁₃ClO₄S | [1] |

| CAS Number | 118943-25-2 | [1] |

| Physical Form | Solid | |

| Melting Point | 45-46.7 °C | [] |

| Boiling Point | 389.4 °C at 760 mmHg | [] |

| Density | 1.304 g/cm³ | [] |

| InChI Key | UFZBQBXKJZWBBV-UHFFFAOYSA-N | [] |

Molecular Structure & Inherent Reactivity

The molecule's utility is derived from its distinct chemical domains: the highly electrophilic sulfonyl chloride group and the electron-rich methoxy-substituted aromatic ring.

Caption: Chemical structure of this compound.

-

Sulfonyl Chloride (-SO₂Cl): This functional group is a potent electrophile. The sulfur atom is susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its application in forming stable sulfonamides and sulfonate esters, respectively[3].

-

Aryl Ether Linkage: The ether bond connecting the propyl chain to the 4-methoxyphenoxy group is generally stable under the conditions required for sulfonyl chloride reactions, providing a robust linker.

-

4-Methoxyphenyl Group: The methoxy group is an electron-donating group, which can influence the overall electronic properties of molecules derived from this intermediate.

Core Applications in Research & Drug Development

Sulfonyl chlorides are critical intermediates in the synthesis of a vast array of compounds, particularly in the pharmaceutical sector[3][4]. This compound is no exception, serving as a versatile building block.

-

Synthesis of Sulfonamides: Its primary application is reacting with primary or secondary amines to form sulfonamides. This linkage is a common pharmacophore found in numerous antibacterial, diuretic, and anticonvulsant drugs.

-

Bio-conjugation and Linker Chemistry: The propyl chain provides spatial separation between the aromatic head and the reactive sulfonyl chloride tail. This makes it an ideal candidate for use as a linker to attach the methoxyphenoxy moiety to biomolecules or surfaces[4].

-

Intermediate for Complex Molecules: In multi-step syntheses, this compound allows for the introduction of the 3-(4-methoxyphenoxy)propylsulfonyl group, which can confer specific physicochemical properties like lipophilicity and metabolic stability to a final drug candidate[5].

Synthetic Workflow: A Generalized Approach

While proprietary synthesis routes are common, a plausible and widely used method for preparing sulfonyl chlorides involves the oxidative chlorination of corresponding thiols or disulfides. This self-validating process ensures the target functional group is formed reliably.

Caption: Generalized workflow for the synthesis of the target sulfonyl chloride.

Expertise & Causality: The synthesis begins with the formation of the C-S bond, often via a protected thiol equivalent like a thiolacetate, to prevent premature oxidation. The final step, oxidative chlorination, must be performed in an aqueous acidic medium to generate the sulfonyl chloride from the thiol precursor. The use of chlorine gas in the presence of water is a standard and effective method for this transformation[6].

Analytical Characterization: Protocols for Validation

Ensuring the identity, purity, and stability of this compound is paramount. A multi-technique approach is required for comprehensive characterization[3].

Analytical Workflow Overview

Caption: Standard analytical workflow for compound characterization.

Protocol 1: NMR Spectroscopy for Structural Elucidation

Causality: NMR provides an unambiguous map of the carbon-hydrogen framework, confirming the connectivity of the methoxy, phenoxy, and propylsulfonyl groups. Due to the reactivity of the sulfonyl chloride, aprotic deuterated solvents are mandatory to prevent solvolysis[3].

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) or acetone-d₆ in an NMR tube.

-

¹H NMR Acquisition: Acquire a proton spectrum. Expect to see characteristic signals for:

-

Aromatic protons on the phenoxy ring (typically in the δ 6.8-7.2 ppm range).

-

A singlet for the methoxy (-OCH₃) protons (~δ 3.8 ppm).

-

Multiplets for the three methylene (-CH₂-) groups of the propyl chain. The protons adjacent to the sulfonyl chloride group will be the most downfield shifted.

-

-

¹³C NMR Acquisition: Acquire a carbon spectrum. This will confirm the presence of the correct number of carbon atoms in their distinct chemical environments.

Protocol 2: FT-IR Spectroscopy for Functional Group Identification

Causality: Infrared spectroscopy is a rapid and definitive method for confirming the presence of the critical sulfonyl chloride functional group through its characteristic vibrational frequencies[3].

-

Sample Preparation: Prepare a thin film of the material on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

-

Data Interpretation: Look for strong, characteristic absorption bands:

-

S=O Asymmetric Stretch: ~1370-1380 cm⁻¹

-

S=O Symmetric Stretch: ~1170-1190 cm⁻¹

-

S-Cl Stretch: ~560-600 cm⁻¹

-

C-O-C Ether Stretches: ~1250 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric).

-

Protocol 3: Mass Spectrometry for Molecular Weight Confirmation

Causality: Mass spectrometry provides definitive confirmation of the molecular weight and can reveal fragmentation patterns that further support the proposed structure[3]. Direct analysis can be challenging due to reactivity; derivatization is often a robust alternative for purity analysis via GC-MS.

-

Method A: Direct Infusion (ESI-MS): Dissolve a minute quantity of the sample in a suitable solvent (e.g., acetonitrile) and analyze via electrospray ionization. Look for the molecular ion peak [M+H]⁺ or other adducts.

-

Method B: GC-MS with Derivatization (for Purity):

-

Accurately weigh the sulfonyl chloride sample into a vial.

-

Dissolve in an aprotic solvent like dichloromethane.

-

Add a slight excess of a simple amine (e.g., diethylamine) to quantitatively convert the sulfonyl chloride to its stable sulfonamide derivative.

-

Inject the resulting solution into the GC-MS to assess purity and identify any potential impurities.

-

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires stringent safety protocols.

-

Hazard Identification: The compound is classified as Skin Corrosive, Category 1B, and causes severe eye damage[7]. It is harmful if inhaled or swallowed[8]. Upon contact with water or moisture, it may release corrosive hydrogen chloride gas[9].

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Mandated PPE includes:

-

Chemical-resistant gloves (e.g., nitrile).

-

A flame-retardant lab coat.

-

Chemical splash goggles and a full-face shield[10].

-

-

Handling Procedures:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials[8][10]. The container should be protected from moisture and physical damage.

Conclusion

This compound is a high-value synthetic intermediate with a well-defined molecular weight of 264.73 g/mol . Its utility is rooted in the predictable and efficient reactivity of the sulfonyl chloride group, enabling the construction of complex sulfonamide-containing molecules. For researchers in pharmaceutical and materials science, a thorough understanding of its properties, analytical validation protocols, and strict adherence to safety guidelines are essential for its successful and safe application in advancing scientific discovery.

References

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

Leal, D., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Retrieved from [Link]

-

Medium. (n.d.). The Role of 1-Propanesulfonyl Chloride in Pharmaceutical Synthesis. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride | 521980-26-7 | Benchchem [benchchem.com]

- 5. jelsciences.com [jelsciences.com]

- 6. rsc.org [rsc.org]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. fishersci.com [fishersci.com]

3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride properties

An In-depth Technical Guide to 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a versatile chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug discovery. We will move beyond a simple recitation of facts to provide a foundational understanding of its properties, reactivity, and practical applications, grounded in established chemical principles.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 118943-25-2) is a bifunctional molecule featuring a reactive sulfonyl chloride group and a methoxyphenoxy moiety.[1] This unique combination makes it an excellent building block for introducing a flexible, ether-linked aromatic group into a target structure via a stable sulfonamide or sulfonate ester linkage. Its core properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 118943-25-2 | [1][2] |

| Molecular Formula | C₁₀H₁₃ClO₄S | [1][3] |

| Molecular Weight | 264.73 g/mol | [1][2] |

| Melting Point | 45-46.7 °C (lit.) | [] |

| Boiling Point | 389.4 °C at 760 mmHg (Predicted) | [] |

| Density | 1.304 g/cm³ (Predicted) | [] |

| Appearance | Solid | [3] |

| InChI Key | UFZBQBXKJZWBBV-UHFFFAOYSA-N | [3][5] |

| SMILES | COc1ccc(OCCCS(Cl)(=O)=O)cc1 | [1][5] |

Synthesis and Purification Strategy

While multiple proprietary synthesis routes exist, a general and logical laboratory-scale approach can be conceptualized based on established transformations. The strategy involves the initial formation of an ether linkage, followed by the introduction and subsequent conversion of a sulfur-containing functional group.

The causality behind this multi-step process is rooted in functional group compatibility. Direct sulfonylation of a precursor containing the ether linkage is often more efficient and avoids undesirable side reactions that could occur if the highly reactive sulfonyl chloride group were present during the ether formation step.

Caption: A plausible synthetic workflow for preparing the title compound.

Purification is typically achieved via recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield a solid product, or through column chromatography for smaller scales or to remove persistent impurities.

Reactivity and Mechanistic Rationale

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group is an excellent leaving group, facilitating nucleophilic substitution reactions.

The core mechanism involves the attack of a nucleophile (such as an amine, alcohol, or thiol) on the sulfur atom. This proceeds through a trigonal bipyramidal transition state, leading to the displacement of the chloride ion and the formation of a new sulfur-nucleophile bond. The presence of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl byproduct, driving the reaction to completion.

Caption: Conceptual role as a building block in drug discovery.

Detailed Experimental Protocol: Synthesis of a Sulfonamide

This protocol describes a representative procedure for the reaction of this compound with a primary amine, using benzylamine as an example. This self-validating system includes reaction, workup, and purification steps.

Objective: To synthesize N-benzyl-3-(4-methoxyphenoxy)propane-1-sulfonamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 265 mg, 1.0 mmol).

-

Dissolve the sulfonyl chloride in anhydrous DCM (10 mL).

-

Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: In a separate vial, dissolve benzylamine (112 mg, 1.05 mmol) and triethylamine (152 mg, 1.5 mmol) in anhydrous DCM (5 mL).

-

Add the amine/base solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 10 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Aqueous Workup: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL). The acid wash removes excess amine and triethylamine, while the base wash removes any remaining acidic impurities.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final product. Characterize by NMR and Mass Spectrometry to confirm the structure. [6]

Safety and Handling

This compound is a corrosive and hazardous chemical that must be handled with appropriate precautions. [2]

-

Hazard Classification: Skin Corrosion, Category 1B. Causes severe skin burns and eye damage (H314). [7]* Pictograms: GHS05 (Corrosion). * Handling: Use only in a well-ventilated chemical fume hood. [8][9]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. [8]Avoid breathing dust or vapors. It is a lachrymator (causes tears). [8]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and water/moisture. [8][10]* First Aid: In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention. [9]For skin contact, take off immediately all contaminated clothing and rinse the skin with plenty of water. [8]

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular construction. Its well-defined reactivity, coupled with the useful pharmacophoric group it carries, provides chemists with a reliable method for synthesizing complex molecules with potential therapeutic applications. A thorough understanding of its properties, handling requirements, and reaction mechanisms is paramount to leveraging its full potential in the research and development landscape.

References

-

Movassaghi, M., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Supporting Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(4-methoxyphenoxy)propane-1-sulfonyl chloride (C10H13ClO4S). Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Methoxyphenyl)propionyl chloride. Retrieved from [Link]

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

Ayyanar, A., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

Fukuyama, T., et al. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with.... Retrieved from [Link]

-

MDPI. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]

-

M. de Meneses, A. C., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanesulfonyl chloride. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound [cymitquimica.com]

- 5. PubChemLite - 3-(4-methoxyphenoxy)propane-1-sulfonyl chloride (C10H13ClO4S) [pubchemlite.lcsb.uni.lu]

- 6. acdlabs.com [acdlabs.com]

- 7. 3-(4-Methoxyphenyl)propionyl chloride | C10H11ClO2 | CID 10932441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride, a bifunctional organic compound, has emerged as a significant building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its unique structure, featuring a reactive sulfonyl chloride group and a methoxyphenoxy moiety, offers a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its reactivity, and its burgeoning role in drug design, with a focus on its application as a linker in targeted therapies.

Introduction: The Strategic Importance of Bifunctional Molecules

In the landscape of medicinal chemistry, molecules that possess multiple functional groups with distinct reactivities are invaluable. This compound (CAS Number: 118943-25-2) epitomizes this class of compounds.[1][2] It incorporates a highly electrophilic sulfonyl chloride, which readily reacts with nucleophiles such as amines and alcohols, and a 4-methoxyphenoxy group, a common motif in pharmacologically active molecules known to influence binding affinity and metabolic stability. This dual-functionality allows for its strategic incorporation into larger molecular frameworks, serving as a stable linker or a pharmacophoric element.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 118943-25-2 | [1][2] |

| Molecular Formula | C₁₀H₁₃ClO₄S | [1] |

| Molecular Weight | 264.73 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 45-46.7 °C (lit.) | |

| Boiling Point | 389.4 °C at 760 mmHg | |

| Density | 1.304 g/cm³ | |

| Flash Point | 45 °C | [1] |

| SMILES | COC1=CC=C(C=C1)OCCCS(=O)(=O)Cl | [2][3] |

| InChI | 1S/C10H13ClO4S/c1-14-9-3-5-10(6-4-9)15-7-2-8-16(11,12)13/h3-6H,2,7-8H2,1H3 | [2] |

Synthesis and Purification: A Step-by-Step Protocol

Synthesis of 3-(4-Methoxyphenoxy)propane-1-thiol

The precursor thiol can be prepared via a nucleophilic substitution reaction between 4-methoxyphenol and a suitable three-carbon building block containing a thiol or a protected thiol group.

Experimental Protocol: Synthesis of 3-(4-Methoxyphenoxy)propane-1-thiol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.

-

Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (1.2 eq), to the solution to deprotonate the phenol.

-

Nucleophilic Substitution: To the resulting phenoxide solution, add 3-bromo-1-propanethiol (1.0 eq) or a protected equivalent.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 3-(4-methoxyphenoxy)propane-1-thiol.

Oxidative Chlorination to this compound

The conversion of the synthesized thiol to the target sulfonyl chloride is a critical step that can be achieved through various oxidative chlorination methods. A common and effective method involves the use of chlorine gas in the presence of an acid scavenger.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet connected to a scrubber, dissolve the 3-(4-methoxyphenoxy)propane-1-thiol (1.0 eq) in a suitable chlorinated solvent such as dichloromethane or chloroform.

-

Chlorination: Cool the solution in an ice bath and bubble chlorine gas through the solution at a controlled rate. The reaction is exothermic and should be monitored carefully.

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the thiol starting material using TLC or GC-MS.

-

Work-up and Isolation: Once the reaction is complete, purge the excess chlorine gas with a stream of nitrogen. The solvent is then removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Caption: Synthetic workflow for this compound.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thioesters, respectively.

The reaction with primary or secondary amines to form sulfonamides is of particular importance in medicinal chemistry. The sulfonamide linkage is a key structural motif in many approved drugs due to its chemical stability and ability to participate in hydrogen bonding interactions with biological targets.

Sources

3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride safety data sheet (MSDS)

An In-Depth Technical Guide to the Safe Handling of 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride

Executive Summary

This guide provides a comprehensive overview of the chemical properties and critical safety protocols for this compound (CAS No: 118943-25-2). As a reactive sulfonyl chloride, this compound is classified as a corrosive material that causes severe skin burns and eye damage. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into safe handling, storage, emergency procedures, and disposal. The protocols herein are designed as self-validating systems to ensure maximum safety and experimental integrity in a laboratory setting.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a solid organic compound utilized as a research chemical and intermediate in organic synthesis.[] Its utility is derived from the reactive sulfonyl chloride moiety, which readily participates in reactions with nucleophiles. Understanding its fundamental properties is the first step in a thorough risk assessment.

Chemical Structure

The molecule consists of a 4-methoxyphenoxy group linked by a propyl chain to a sulfonyl chloride functional group. The high reactivity and corrosive nature of the compound are primarily attributed to the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it susceptible to nucleophilic attack and hydrolysis.

Caption: Chemical Structure of this compound.

Physicochemical Data

The quantitative properties of this compound are essential for designing experiments and for anticipating its behavior under various conditions.

| Property | Value | Source |

| CAS Number | 118943-25-2 | [2][3] |

| Molecular Formula | C₁₀H₁₃ClO₄S | [2][3][4] |

| Molecular Weight | 264.73 g/mol | [2][3] |

| Appearance | Solid | [4] |

| Melting Point | 45-46.7 °C (lit.) | [][2] |

| Boiling Point | 389.4 °C at 760 mmHg | [] |

| Density | 1.304 g/cm³ | [] |

| InChI Key | UFZBQBXKJZWBBV-UHFFFAOYSA-N | [][2] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazard is its corrosivity, which demands strict adherence to safety protocols.

| GHS Classification | Code | Description |

| Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | |

| Hazard Class | Skin Corrosion/Irritation | Category 1B |

| Hazard Statement | H314 | Causes severe skin burns and eye damage.[2][5] |

| Storage Class | 8A | Combustible corrosive hazardous materials.[2] |

Section 3: Risk Assessment and Toxicological Profile

The toxicological properties of this compound have not been exhaustively investigated; however, the data for the compound class (sulfonyl chlorides) and the available safety information confirm its severe effects.[6]

-

Mechanism of Corrosivity : Upon contact with moisture, such as humidity in the air or water on biological tissues (skin, eyes, respiratory tract), sulfonyl chlorides hydrolyze to form the corresponding sulfonic acid and hydrochloric acid (HCl).[7] Both of these products are highly corrosive and cause immediate and severe chemical burns.

-

Dermal and Ocular Effects : Direct contact with the skin or eyes will cause severe burns and potentially irreversible eye damage.[5][8] It is also classified as a lachrymator, a substance that irritates the eyes and causes tearing.[8][9]

-

Inhalation Hazard : Inhalation of dust or fumes can cause severe irritation and chemical burns to the respiratory tract.[6][10]

-

Ingestion Hazard : Ingestion causes severe burns to the mouth, throat, and stomach, and can lead to perforation of the digestive tract.[6][8]

Section 4: Protocols for Safe Handling and Storage

A self-validating safety workflow is critical. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE) to minimize all potential routes of exposure.

Engineering Controls & Work Environment

-

Chemical Fume Hood : All handling of this compound must be conducted within a certified chemical fume hood to control exposure to dust and potential vapors.[6][9]

-

Ventilation : Ensure adequate ventilation in the laboratory, especially in storage areas.[8]

-

Safety Stations : An operational eyewash station and safety shower must be located in close proximity to the workstation.[8][9]

Required Personal Protective Equipment (PPE)

A complete PPE ensemble is mandatory.

-

Eye and Face Protection : Wear chemical safety goggles and a full-face shield.[2][8] Standard safety glasses are not sufficient.

-

Hand Protection : Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before use.

-

Skin and Body Protection : A flame-retardant lab coat and appropriate protective clothing are required to prevent skin exposure.[8]

-

Respiratory Protection : If there is a risk of exceeding exposure limits or if handling outside of a fume hood is unavoidable (e.g., during a large spill), a NIOSH-approved respirator with cartridges for acid gases and particulates (Type P3) is necessary.[2][8]

Workflow for Safe Handling

Caption: Standard Operating Procedure for Safe Handling.

Storage Requirements

-

Store in a dry, cool, and well-ventilated area designated for corrosive materials.[8][9]

-

Keep the container tightly closed to prevent reaction with atmospheric moisture.[8]

-

Incompatible Materials : Store separately from strong oxidizing agents, strong acids, alcohols, and water.[8][10]

Section 5: Emergency Procedures and First Aid

Immediate and decisive action is required in any emergency involving this compound. Call for medical assistance immediately in all cases of exposure.[8]

Exposure Protocols

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[8]

-

Skin Contact : Immediately remove all contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[8]

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8]

-

Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8] Ingestion can cause perforation of the esophagus or stomach.[6]

Accidental Release Measures

-

Evacuate the immediate area.

-

Ensure adequate ventilation.

-

Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like sawdust.

-

Carefully scoop the absorbed material into a designated, labeled, and sealable container for corrosive waste.

-

Do not add water to the spill site, as this will generate corrosive acids.[11]

-

Clean the spill area thoroughly once the material has been removed.

Emergency Response Flowchart

Caption: Emergency Response Decision Workflow.

Section 6: Fire and Explosion Hazard Data

-

Flammability : This material is described as a combustible, corrosive hazardous material.[2] While it may burn, it does not ignite readily.[11]

-

Suitable Extinguishing Media : Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[8] Avoid using a direct water jet, which could react with the substance and spread contamination.

-

Hazardous Decomposition Products : Thermal decomposition during a fire can lead to the release of irritating and toxic gases, including carbon oxides (CO, CO₂), sulfur oxides, and hydrogen chloride gas.[6][10]

-

Firefighter Protection : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products.[6][8]

Section 7: Disposal Considerations

Waste disposal must be conducted in strict accordance with all federal, state, and local environmental regulations.

-

Waste Classification : This material should be treated as hazardous corrosive waste.

-

Containment : Collect waste material, including contaminated absorbents and disposable PPE, in designated, clearly labeled, and corrosion-resistant containers.[9]

-

Disposal Route : Do not dispose of down the drain or in general waste.[9] Arrange for disposal through a licensed professional waste disposal service.

References

-

3-(4-methoxyphenoxy)propane-1-sulfonyl chloride . PubChem. [Link]

-

3-(4-Methoxyphenyl)propionyl chloride . PubChem. [Link]

-

This compound . Amerigo Scientific. [Link]

-

RIFM Fragrance Ingredient Safety Assessment . RIFM. [Link]

Sources

- 2. 3-(4-甲氧基苯氧基)-1-丙磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. biosynth.com [biosynth.com]

- 4. This compound [cymitquimica.com]

- 5. chemical-label.com [chemical-label.com]

- 6. fishersci.com [fishersci.com]

- 7. CAS 10147-37-2: 2-Propanesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to the Spectral Characteristics of 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride

This technical guide provides a comprehensive analysis of the predicted spectral data for 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride (CAS No: 118943-25-2)[1]. As a key intermediate in various synthetic pathways, a thorough understanding of its spectral signature is paramount for researchers, scientists, and professionals in drug development for reaction monitoring, quality control, and structural verification. While experimentally derived spectra for this specific compound are not widely published, this guide synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and an Overview of its Spectroscopic Features

This compound is a multi-functional molecule with several key structural components that give rise to a distinct and interpretable spectroscopic fingerprint. These include a p-substituted aromatic ring, a methoxy group, an aliphatic ether linkage, a three-carbon propyl chain, and a reactive sulfonyl chloride functional group. Each of these components will manifest in the NMR, IR, and MS spectra, allowing for a detailed structural elucidation.

Caption: Predicted ¹H-¹H coupling network for the molecule.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quaternary Ar-C (C-O-CH₂) | ~158 |

| Quaternary Ar-C (C-OCH₃) | ~154 |

| Ar-CH (ortho to -O-CH₂) | ~116 |

| Ar-CH (ortho to -OCH₃) | ~115 |

| -O-CH₂- | ~68 |

| -CH₂-CH₂-S | ~25 |

| -CH₂-S | ~58 |

| CH₃O- | ~56 |

Expert Interpretation:

The aromatic region will display four signals for the six carbons due to the molecule's symmetry. The two quaternary carbons attached to oxygen will be the most deshielded. The methoxy carbon will have a characteristic shift around 56 ppm. Within the aliphatic chain, the carbon attached to the sulfonyl chloride group will be significantly deshielded compared to the other two propyl carbons.

Exemplary NMR Data Acquisition Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of CDCl₃.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse proton spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Employ a standard pulse program with a sufficient relaxation delay (2-5 seconds) to ensure accurate integration of quaternary carbons if desired.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in the molecule.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium-Weak |

| 2980-2850 | C-H stretch (aliphatic) | Medium |

| 1610, 1510 | C=C stretch (aromatic ring) | Strong |

| 1380-1340 | SO₂ asymmetric stretch | Strong |

| 1250 | C-O-C stretch (aryl ether) | Strong |

| 1190-1160 | SO₂ symmetric stretch | Strong |

| 830 | C-H bend (aromatic, p-disubstituted) | Strong |

| 600-500 | S-Cl stretch | Strong |

Expert Interpretation:

The IR spectrum will be dominated by strong absorptions from the sulfonyl chloride group, with characteristic asymmetric and symmetric S=O stretching bands. [2][3]The presence of the aromatic ring will be confirmed by C=C stretching bands and a strong out-of-plane C-H bending vibration indicative of 1,4-disubstitution. The aryl ether C-O-C stretch will also be a prominent feature. Aliphatic C-H stretching vibrations will be observed in the 2850-2980 cm⁻¹ region.

Exemplary IR Data Acquisition Protocol

-

Sample Preparation: As the compound is a solid at room temperature, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by melting a small amount of the sample between two salt plates.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the beam path and acquire the sample spectrum.

-

Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for confirmation of its identity.

| m/z | Adduct | Predicted Mass |

| 264.02 | [M]⁺ | 264.02175 |

| 265.03 | [M+H]⁺ | 265.02958 |

| 287.01 | [M+Na]⁺ | 287.01152 |

Data predicted by CCSbase. [4] Expert Interpretation of Fragmentation:

Upon electron ionization, the molecular ion ([M]⁺) at m/z ≈ 264 is expected. A key fragmentation pathway for sulfonyl chlorides is the loss of the chlorine radical followed by the loss of SO₂.

-

Loss of Cl: [C₁₀H₁₃O₄S]⁺ (m/z ≈ 229)

-

Loss of SO₂: [C₁₀H₁₃O₂]⁺ (m/z ≈ 165)

-

Cleavage of the propyl chain: A prominent peak at m/z = 123 corresponding to the [CH₃O-C₆H₄-O]⁺ fragment is likely.

-

Formation of the methoxyphenyl cation: A peak at m/z = 108 corresponding to [CH₃O-C₆H₄]⁺ is also anticipated.

Caption: A plausible fragmentation pathway for the molecule in MS.

Exemplary MS Data Acquisition Protocol

-

Sample Introduction: Introduce the sample via direct infusion or through a GC or LC inlet.

-

Ionization: Utilize electrospray ionization (ESI) for soft ionization to observe the molecular ion, or electron ionization (EI) to induce fragmentation.

-

Mass Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which can confirm the elemental composition of the parent ion and its fragments.

-

Data Acquisition: Acquire spectra over a mass range of m/z 50-500. For fragmentation studies, perform MS/MS analysis on the parent ion.

Conclusion

This guide provides a detailed, predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding the characteristic signals and fragmentation patterns outlined herein, researchers can confidently identify and characterize this compound in their synthetic endeavors. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results.

References

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

American Chemical Society. (1994). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Langmuir. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry. Retrieved from [Link]

-

American Chemical Society. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(4-methoxyphenoxy)propane-1-sulfonyl chloride (C10H13ClO4S). Retrieved from [Link]

-

PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanesulfonyl chloride. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzenesulfonyl chloride, 4-methoxy-. Retrieved from [Link]

Sources

The Strategic Role of 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride, a critical chemical intermediate. The document elucidates its primary application in the synthesis of the alpha-1 adrenergic receptor antagonist, Tamsulosin, a widely prescribed medication for the treatment of benign prostatic hyperplasia (BPH). We will explore the synthesis of this key intermediate, its subsequent conversion to Tamsulosin, and the chemical principles that underscore its strategic importance in this pharmaceutical manufacturing process. This guide will also present detailed experimental protocols, safety information, and a discussion of the rationale behind its use over alternative synthetic routes.

Introduction: The Significance of a Key Intermediate

In the intricate world of pharmaceutical synthesis, the final active pharmaceutical ingredient (API) is the culmination of a series of carefully orchestrated chemical reactions. The efficiency, purity, and overall viability of the manufacturing process often hinge on the judicious selection of key intermediates. This compound (CAS No. 118943-25-2) is a prime example of such a pivotal molecule.[1] While not a household name, this sulfonyl chloride is instrumental in the production of Tamsulosin, a cornerstone therapy for BPH.[2][3] Understanding the chemistry and application of this intermediate is therefore crucial for professionals in drug development and manufacturing.

This guide will provide a comprehensive technical overview of this compound, moving beyond a simple description of its use to a deeper analysis of the underlying chemical logic and practical considerations for its synthesis and handling.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its safe and effective use in a laboratory or manufacturing setting.

| Property | Value | Reference |

| CAS Number | 118943-25-2 | [1] |

| Molecular Formula | C₁₀H₁₃ClO₄S | [4] |

| Molecular Weight | 264.73 g/mol | [4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 45-46.7 °C | [1] |

| Flash Point | 45 °C | [4] |

Safety Information:

This compound is classified as a corrosive substance and requires careful handling.[1]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[1]

-

Precautionary Statements: P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, P363.[1]

-

Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a suitable respirator are mandatory.[1]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.

Synthesis of this compound: A Plausible Protocol

While specific, detailed industrial-scale synthetic procedures for this compound are often proprietary, a robust laboratory-scale synthesis can be designed based on established chemical transformations. A common and effective method for the preparation of sulfonyl chlorides is the oxidative chlorination of thiols.[5][6]

The following protocol is a representative, self-validating procedure for the synthesis of the title compound, extrapolated from general methods for converting thiols to sulfonyl chlorides.

Workflow for the Synthesis of this compound:

Caption: Plausible two-step synthesis of the target intermediate.

Experimental Protocol:

Step 1: Synthesis of 3-(4-Methoxyphenoxy)propane-1-thiol

-

To a solution of 4-methoxyphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

To this suspension, add 3-bromo-1-propanethiol (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(4-methoxyphenoxy)propane-1-thiol.

Step 2: Oxidative Chlorination to this compound

-

Dissolve 3-(4-methoxyphenoxy)propane-1-thiol (1.0 eq) in acetonitrile and cool the solution to 0 °C in an ice bath.

-

Slowly add a mixture of hydrogen peroxide (3.0 eq) and thionyl chloride (1.0 eq) to the cooled solution, maintaining the temperature below 5 °C.[5]

-

Stir the reaction mixture at 0-5 °C and monitor for the disappearance of the starting thiol by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bisulfite.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization.

Application in the Synthesis of Tamsulosin

The primary and most significant application of this compound is as a key building block in the synthesis of Tamsulosin.[2][3] It serves as the electrophilic component that introduces the 3-(4-methoxyphenoxy)propyl group to the chiral amine core of the Tamsulosin molecule.

Reaction Scheme for Tamsulosin Synthesis:

Sources

- 1. This compound 98 118943-25-2 [sigmaaldrich.com]

- 2. New practical synthesis of Tamsulosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biosynth.com [biosynth.com]

- 5. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-depth Technical Guide to 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride: A Versatile Bifunctional Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery and materials science, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel molecular entities. 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride emerges as a noteworthy reagent, embodying the principles of modular synthesis through its distinct bifunctional architecture. This technical guide provides an in-depth exploration of its chemical synthesis, mechanistic underpinnings, and potential applications, offering field-proven insights for its effective utilization.

At its core, this compound is a molecule of two halves. The highly reactive sulfonyl chloride group serves as a potent electrophile, primarily for the formation of sulfonamides—a privileged functional group in medicinal chemistry renowned for its diverse biological activities.[1] Concurrently, the 4-methoxyphenoxy moiety provides a structural scaffold that can influence a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and potential for specific interactions with biological targets. The propyl linker offers conformational flexibility, allowing these two key features to be spatially oriented in a variety of ways. This guide will illuminate the path from its conceptual synthesis to its practical application in the laboratory.

Proposed Synthesis and Mechanistic Rationale

While the specific historical discovery and initial synthesis of this compound are not prominently documented in seminal literature, a plausible and robust synthetic route can be devised based on well-established principles of organic chemistry. The most logical approach involves a two-step sequence: the formation of the corresponding sulfonic acid salt, followed by chlorination.

Part 1: Synthesis of Sodium 3-(4-methoxyphenoxy)propane-1-sulfonate

The synthesis commences with the nucleophilic substitution of a suitable three-carbon synthon with 4-methoxyphenol. A common and effective method is the reaction of 4-methoxyphenol with 1,3-propanesultone. The phenolic oxygen, after deprotonation by a base such as sodium hydroxide, acts as a nucleophile, attacking the electrophilic carbon of the sultone and leading to the opening of the strained ring. This reaction is typically carried out in a polar aprotic solvent to facilitate the nucleophilic attack.

Experimental Protocol:

-

To a stirred solution of 4-methoxyphenol (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add sodium hydroxide (1.05 eq.) and stir until complete dissolution.

-

Add 1,3-propanesultone (1.0 eq.) to the reaction mixture.

-

Heat the mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and precipitate the product by the addition of a non-polar solvent like diethyl ether.

-

Filter the resulting solid, wash with diethyl ether, and dry under vacuum to yield sodium 3-(4-methoxyphenoxy)propane-1-sulfonate.

Part 2: Chlorination to this compound

The conversion of the sulfonic acid salt to the sulfonyl chloride is a standard transformation in organic synthesis. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly employed. The choice of chlorinating agent can influence the reaction conditions and work-up procedure. Using thionyl chloride with a catalytic amount of DMF is a widely accepted method that proceeds through the formation of the Vilsmeier reagent, which is the active chlorinating species.

Experimental Protocol:

-

Suspend the dried sodium 3-(4-methoxyphenoxy)propane-1-sulfonate (1.0 eq.) in an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

-

Heat the reaction mixture under reflux until the evolution of sulfur dioxide and hydrogen chloride gas ceases, indicating the completion of the reaction.

-

Cool the mixture to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system.

Causality Behind Experimental Choices:

-

The use of a strong base like sodium hydroxide in the first step ensures complete deprotonation of the phenol, maximizing the nucleophilicity of the resulting phenoxide.

-

1,3-propanesultone is an excellent electrophile for this transformation due to the ring strain that facilitates its opening upon nucleophilic attack.

-

Thionyl chloride is a cost-effective and efficient chlorinating agent for the conversion of sulfonic acid salts to sulfonyl chlorides. The byproducts of the reaction (SO₂ and HCl) are gaseous, which simplifies the purification of the final product.

-

The catalytic amount of DMF accelerates the chlorination reaction by forming the highly reactive Vilsmeier reagent.

Physicochemical Properties and Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClO₄S | [2] |

| Molecular Weight | 264.73 g/mol | [2] |

| CAS Number | 118943-25-2 | [2] |

| Appearance | Solid | [3] |

| Melting Point | 45-46.7 °C | Sigma-Aldrich |

Applications in Drug Discovery and Chemical Biology

The primary utility of this compound in a research and development setting lies in its role as a versatile intermediate for the synthesis of sulfonamides. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents.[1]

The general reaction involves the coupling of the sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct. This straightforward and high-yielding reaction allows for the rapid generation of diverse chemical libraries for screening purposes.

General Protocol for Sulfonamide Synthesis:

-

Dissolve the amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5-2.0 eq.).

-

Cool the mixture to 0 °C and add a solution of this compound (1.05 eq.) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Perform an aqueous work-up to remove the base hydrochloride salt and any unreacted starting materials.

-

Purify the resulting sulfonamide by column chromatography, recrystallization, or preparative HPLC.

The 4-methoxyphenoxy group can be strategically employed to enhance the drug-like properties of the final compound. The methoxy group can act as a hydrogen bond acceptor and its presence on the phenyl ring can influence the metabolic stability of the molecule by blocking potential sites of oxidation.

Visualizations

Caption: Workflow for creating a chemical library.

References

-

de Souza, J. M., Berton, M., Snead, D. R., & McQuade, D. T. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development, 24(6), 992-999. [Link]

-

de Souza, J. M., et al. (2020). A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a new route toward Emtricitabine and Lamivudine. ChemRxiv. [Link]

- Google Patents. (n.d.). Thermodynamically stable modification of 1-(4-carbazolyl-oxy-3[2-(2-methoxyphenoxy)-ethylamino]-2-propanol process for its preparation and pharmaceutical compositions containing it. US6730326B2.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Propanesulfonyl Chloride: A Versatile Building Block in Chemical Synthesis. [Link]

-

Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

ResearchGate. (2019). Application of Sulfonyl in Drug Design. [Link]

-

Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]

-

Preprints.org. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

Spasov, A. A., et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 54(3), 229-234. [Link]

-

ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. [Link]

-

Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]

-

OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link]

-

ACS Publications. (2003). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

-

Franklin, M., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18, 1-7. [Link]

Sources

3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride literature review

An In-Depth Technical Guide to 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Identifying a Versatile Synthetic Scaffold

This compound is a bifunctional organic compound of increasing interest within the domains of medicinal chemistry and synthetic organic chemistry.[] Its structure, featuring a reactive sulfonyl chloride group and a methoxyphenoxy moiety, positions it as a valuable scaffold and intermediate.[2] The sulfonyl chloride functional group is a cornerstone in synthetic chemistry, primarily serving as a precursor for the formation of sulfonamides and sulfonate esters—functional groups prevalent in a vast array of pharmaceuticals.[3][4] Simultaneously, the 4-methoxyphenoxy portion of the molecule is a common structural motif in biologically active compounds, potentially influencing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, with a focus on its utility in drug discovery and development.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its effective application in research and development. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 118943-25-2 | [2] |

| Molecular Formula | C₁₀H₁₃ClO₄S | [2][5] |

| Molecular Weight | 264.73 g/mol | [6] |

| Melting Point | 45-46.7 °C | [] |

| Appearance | Solid | [7] |

| IUPAC Name | 3-(4-methoxyphenoxy)propane-1-sulfonyl chloride | [] |

| SMILES | COC1=CC=C(C=C1)OCCCS(=O)(=O)Cl | [2] |

| InChI Key | UFZBQBXKJZWBBV-UHFFFAOYSA-N |[5] |

Caption: 2D structure of this compound.

Synthesis Methodologies: From Precursors to Product

The synthesis of sulfonyl chlorides can be achieved through various established chemical transformations, most commonly via the chlorination of the corresponding sulfonic acids or the oxidative chlorination of sulfur compounds like thiols or disulfides.[4][8][9] For this compound, a logical and efficient synthetic strategy involves the preparation of its sulfonic acid precursor, followed by a chlorination step.

Proposed Synthetic Workflow

The following workflow outlines a robust, two-stage process for the laboratory-scale synthesis of the title compound. This approach leverages commercially available starting materials and employs well-documented, high-yielding reactions.

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol

Stage 1: Synthesis of Potassium 3-(4-methoxyphenoxy)-1-propanesulfonate

-

To a stirred solution of 4-methoxyphenol in a suitable aprotic solvent (e.g., toluene), add one molar equivalent of a strong base such as potassium hydroxide.

-

Heat the mixture to facilitate the formation of the potassium phenoxide salt.

-

Slowly add one molar equivalent of 1,3-propanesultone. The sultone ring is susceptible to nucleophilic attack by the phenoxide.

-

Maintain the reaction at an elevated temperature until TLC or LC-MS analysis indicates complete consumption of the starting materials.

-

Upon completion, cool the reaction mixture and collect the precipitated sulfonic acid salt by filtration. Wash with a non-polar solvent (e.g., hexane) to remove impurities and dry under vacuum.

Stage 2: Synthesis of this compound

-

Suspend the dried potassium 3-(4-methoxyphenoxy)-1-propanesulfonate in an inert solvent like dichloromethane.

-

Add a suitable chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC).[10] The choice of reagent can influence reaction conditions and workup procedures. Using TAPC, for example, allows for mild, solvent-free conditions.[9][10]

-

Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, quench the mixture carefully with ice-water.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

-

Purify the product via column chromatography or recrystallization to obtain this compound as a solid.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is centered on the high reactivity of the sulfonyl chloride moiety toward nucleophiles. This reaction is a robust and widely used method for creating stable sulfonamide or sulfonate ester linkages, which are critical pharmacophores in many approved drugs.[11]

Caption: General reaction scheme with nucleophiles.

Applications as a Synthetic Intermediate

-

Lead Optimization: In drug discovery, modifying a lead compound to improve its efficacy, selectivity, or pharmacokinetic profile is a critical step. This compound serves as a reagent to introduce the 3-(4-methoxyphenoxy)propylsulfonyl moiety onto a lead molecule containing a free amine or hydroxyl group. This modification can alter the compound's size, polarity, and hydrogen bonding capacity, potentially leading to improved target engagement or better ADME properties.[12][13]

-

Fragment-Based Drug Discovery (FBDD): The distinct phenoxy and propylsulfonyl sections of the molecule make it an interesting fragment for FBDD screening campaigns. Researchers can synthesize a library of sulfonamides and sulfonate esters from this chloride and screen them against a biological target to identify binding fragments that can be grown or linked to discover potent leads.

-

Linker Chemistry: The propoxy chain can function as a flexible linker. In applications like Proteolysis Targeting Chimeras (PROTACs), where two different ligands are joined, a derivative of this compound could be used to synthesize the connecting chain.[12]

Safety, Handling, and Storage

This compound is a corrosive and hazardous chemical that requires careful handling in a controlled laboratory environment.[14] Adherence to strict safety protocols is mandatory.

Table 2: Hazard and Safety Information

| Category | Information | Source(s) |

|---|---|---|

| GHS Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | |

| Hazard Statements | H314: Causes severe skin burns and eye damage. May also cause respiratory irritation (H335) and skin irritation (H315). | [2][14] |

| Other Hazards | Lachrymator (substance which increases the flow of tears). | [14] |

| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, chemical-resistant gloves, lab coat. Use in a chemical fume hood. | [15][16] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Keep away from water and moisture, as it can react to release HCl gas. | [14][15] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a designated corrosives area. | [14][15] |

| First Aid (Eyes) | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. | [14][16] |

| First Aid (Skin) | Immediately wash off with plenty of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention. | [14][16] |

| First Aid (Inhalation) | Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |[14][15] |

Conclusion